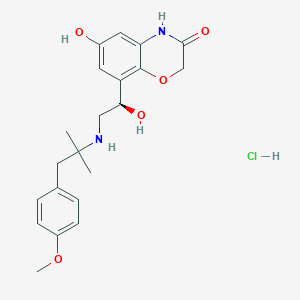

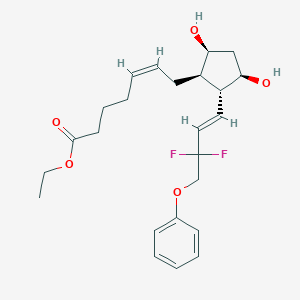

1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride

概要

説明

SB 203186 塩酸塩: は、5-ヒドロキシトリプタミン 4 受容体の強力で選択的な競合的アンタゴニストです。 この化合物は、カルバコールで収縮させたラットの分離した食道における 5-ヒドロキシトリプタミン 4 受容体媒介弛緩を拮抗する能力で知られています 。さまざまな生理学的および病理学的プロセスにおける 5-ヒドロキシトリプタミン 4 受容体の役割を研究するために、科学研究で広く使用されています。

作用機序

SB 203186 塩酸塩は、5-ヒドロキシトリプタミン 4 受容体に競合的に結合することで作用し、内因性の 5-ヒドロキシトリプタミンの作用を遮断します。この阻害は、胃腸管や心臓などの平滑筋の受容体媒介弛緩を防ぎます。 この化合物は、5-ヒドロキシトリプタミン 4 受容体に対する高い選択性を持ち、この受容体の生理学的および病理学的役割を研究するための貴重なツールとなっています 。

生化学分析

Biochemical Properties

SB 203186 hydrochloride plays a significant role in biochemical reactions by antagonizing the 5-HT4 receptor. This receptor is involved in various physiological processes, including gastrointestinal motility, cardiac function, and central nervous system activities. SB 203186 hydrochloride interacts with the 5-HT4 receptor by binding to it and preventing serotonin (5-HT) from activating the receptor. This interaction is competitive, meaning that SB 203186 hydrochloride competes with serotonin for binding to the receptor. The compound has been shown to have high affinity for the 5-HT4 receptor in various tissues, including the rat oesophagus, guinea-pig ileum, and human colon .

Cellular Effects

SB 203186 hydrochloride exerts various effects on different types of cells and cellular processes. In cardiac cells, it has been shown to block the positive chronotropic effects of serotonin, which are mediated through the 5-HT4 receptor. This results in a reduction in heart rate . In gastrointestinal cells, SB 203186 hydrochloride inhibits the serotonin-induced relaxation of the carbachol-contracted rat isolated oesophagus . Additionally, the compound has been shown to enhance serotonin-induced contractions in antral strips, indicating its complex role in modulating gastrointestinal motility .

Molecular Mechanism

The molecular mechanism of SB 203186 hydrochloride involves its competitive antagonism of the 5-HT4 receptor. By binding to the receptor, SB 203186 hydrochloride prevents serotonin from activating the receptor, thereby inhibiting the downstream signaling pathways that are normally triggered by serotonin. This includes the inhibition of adenylate cyclase activity, which reduces the production of cyclic AMP (cAMP) and subsequently affects various cellular processes . The compound’s high affinity for the 5-HT4 receptor is reflected in its pKB values of 10.9 for the rat oesophagus, 9.5 for the guinea-pig ileum, and 9.0 for the human colon .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SB 203186 hydrochloride have been observed to change over time. For instance, when administered intraduodenally to new-born Camborough piglets, the compound produced a blockade of serotonin-evoked tachycardia that was maximal after 20 minutes and lasted for more than 3 hours . This indicates that SB 203186 hydrochloride has a relatively long duration of action in vivo. Additionally, the compound’s stability and degradation in various solvents have been studied, with findings suggesting that it remains stable under specific storage conditions .

Dosage Effects in Animal Models

The effects of SB 203186 hydrochloride vary with different dosages in animal models. In new-born Camborough piglets, intraduodenal administration of the compound at doses ranging from 0.3 to 3 mg/kg resulted in a dose-dependent blockade of serotonin-evoked tachycardia . Similarly, intravenous administration of SB 203186 hydrochloride at doses of 0.1 to 3 mg/kg also produced a dose-dependent antagonism of serotonin-evoked tachycardia in anaesthetized Yucatan minipigs . These findings highlight the importance of dosage in determining the compound’s efficacy and potential adverse effects.

Metabolic Pathways

SB 203186 hydrochloride is involved in metabolic pathways that include its interaction with the 5-HT4 receptor. The compound’s antagonistic action on the receptor affects the downstream signaling pathways, including the inhibition of adenylate cyclase activity and the reduction of cAMP production . These effects can influence various metabolic processes, such as gastrointestinal motility and cardiac function. Detailed studies on the specific metabolic pathways and enzymes involved in the metabolism of SB 203186 hydrochloride are limited.

Transport and Distribution

The transport and distribution of SB 203186 hydrochloride within cells and tissues involve its interaction with the 5-HT4 receptor. The compound’s high affinity for the receptor allows it to effectively bind and exert its antagonistic effects in various tissues, including the gastrointestinal tract and the heart . Additionally, the compound’s solubility in different solvents, such as DMSO and saline, facilitates its administration and distribution in laboratory settings .

Subcellular Localization

The subcellular localization of SB 203186 hydrochloride is primarily associated with its binding to the 5-HT4 receptor, which is located on the cell membrane. By binding to the receptor, the compound can effectively inhibit serotonin-induced signaling pathways at the cellular level . Detailed studies on the specific subcellular compartments and organelles involved in the localization and activity of SB 203186 hydrochloride are limited.

準備方法

合成経路と反応条件: SB 203186 塩酸塩の合成には、市販の出発物質から始まるいくつかのステップが含まれます最後のステップには、化合物の溶解度と安定性を高めるための塩酸塩の形成が含まれます 。

工業的生産方法: SB 203186 塩酸塩の工業的生産は、ラボでの合成と同様の合成経路に従いますが、より大規模です。このプロセスには、副産物の生成を最小限に抑えながら、収率と純度を最大限に高めるために反応条件を最適化することが含まれます。 再結晶やクロマトグラフィーなどの高度な精製技術を使用することで、最終製品の高純度が保証されます 。

化学反応の分析

反応の種類: SB 203186 塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を生成します。

還元: 化合物の存在する官能基を修飾するために、還元反応を実行できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応では、対応するケトンまたはアルデヒドが得られ、還元反応ではアルコールまたはアミンが生成される場合があります 。

科学研究への応用

SB 203186 塩酸塩は、次のものを含む、幅広い科学研究用途があります。

化学: 5-ヒドロキシトリプタミン 4 受容体アンタゴニストの構造活性相関を研究するためのツールとして使用されます。

生物学: 胃腸の運動性や心臓機能など、さまざまな生物学的プロセスにおける 5-ヒドロキシトリプタミン 4 受容体の役割を理解するための研究に使用されています。

医学: 過敏性腸症候群や心房細動などの 5-ヒドロキシトリプタミン 4 受容体機能不全に関連する状態の治療における潜在的な治療的応用について調査されています。

科学的研究の応用

SB 203186 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the structure-activity relationships of 5-hydroxytryptamine 4 receptor antagonists.

Biology: Employed in research to understand the role of 5-hydroxytryptamine 4 receptors in various biological processes, such as gastrointestinal motility and cardiac function.

Medicine: Investigated for its potential therapeutic applications in treating conditions related to 5-hydroxytryptamine 4 receptor dysfunction, such as irritable bowel syndrome and cardiac arrhythmias.

Industry: Utilized in the development of new drugs targeting 5-hydroxytryptamine 4 receptors

類似化合物との比較

類似化合物:

トロピセトロン: 5-ヒドロキシトリプタミン 3 受容体の選択的アンタゴニストで、5-ヒドロキシトリプタミン 4 受容体に対するある程度の親和性があります。

SDZ 205-557: 5-ヒドロキシトリプタミン 4 受容体の別の選択的アンタゴニストですが、SB 203186 塩酸塩に比べて効力は低くなっています.

独自性: SB 203186 塩酸塩は、5-ヒドロキシトリプタミン 4 受容体に対する高い効力と選択性によりユニークです。 このため、さまざまな生理学的および病理学的状態におけるこの受容体の特定の役割を研究する研究者にとって好ましい選択肢となっています 。

特性

IUPAC Name |

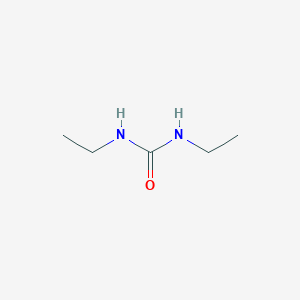

2-piperidin-1-ylethyl 1H-indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2.ClH/c19-16(20-11-10-18-8-4-1-5-9-18)14-12-17-15-7-3-2-6-13(14)15;/h2-3,6-7,12,17H,1,4-5,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMBEMCUJNDSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207572-69-8, 135938-17-9 | |

| Record name | 1H-Indole-3-carboxylic acid, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207572-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)